N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide: is an organic compound with a molecular formula of C15H16N2O2 It is characterized by the presence of an amino group, a methoxy group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Reduction:
Industrial Production Methods:
- Industrial production typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Bromine or chlorine, catalytic conditions.
Major Products Formed:
Oxidation: 5-nitro-2-methoxyphenyl-2-phenylacetamide.
Reduction: 5-amino-2-methoxyphenyl-2-phenylethanol.
Substitution: 5-bromo-2-methoxyphenyl-2-phenylacetamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and pathways.
Medicine:
- Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific enzymes or receptors in biological systems. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby providing analgesic effects.
- The methoxy and amino groups play a crucial role in its binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
- N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
Comparison:
- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide and N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide have similar structures but differ in the substituent on the acetamide moiety, which can affect their chemical reactivity and biological activity.
- N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has a different substituent on the phenyl ring, which can influence its physical properties and applications.
Uniqueness:
- The presence of both the methoxy and amino groups in N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide provides unique chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-7-12(16)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWWBFVKIWWBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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